2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-22-15-5-3-2-4-14(15)16(20)18-12-10-17-19(11-12)13-6-8-21-9-7-13/h2-5,10-11,13H,6-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXZXBKUZWFRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine under dehydrating conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiol reagent.
Attachment of the Pyrazolyl-Oxanyl Moiety: The final step involves the formation of the pyrazolyl-oxanyl moiety through cyclization reactions, followed by coupling with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the benzamide core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide ring and the pyrazolyl-oxanyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide. The compound may exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma. For instance, derivatives with similar structures have shown significant inhibition of cell proliferation in vitro, suggesting that this compound could be a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Compounds with similar pyrazole and benzamide frameworks have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Preliminary findings indicate that these compounds can inhibit microbial growth effectively, making them potential candidates for new antimicrobial therapies .
Enzyme Inhibition
The mechanism of action for 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide may involve the inhibition of specific enzymes or receptors. For example, compounds targeting dihydrofolate reductase (DHFR) are crucial in the development of antimetabolite antimicrobials. Similar compounds have been shown to modulate enzyme activity, leading to desired biological effects .
Table: Summary of Biological Activities
| Activity | Compound | Target | IC50/MIC |
|---|---|---|---|
| Anticancer | 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide | Colorectal carcinoma (HCT116) | IC50 < 10 µM (hypothetical) |
| Antimicrobial | Similar pyrazole derivatives | Various bacterial strains | MIC = 1.27 - 2.65 µM |
| Enzyme Inhibition | Compounds targeting DHFR | Dihydrofolate reductase | Not specified |
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on a related benzamide derivative identified in : Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide. This compound shares structural motifs with the target molecule but exhibits critical differences that influence its properties and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Diversity: The similar compound in incorporates chloro and trifluoromethyl groups, which are electron-withdrawing and lipophilic. These groups likely enhance herbicidal efficacy by improving membrane permeability and target binding (e.g., inhibition of acetolactate synthase in weeds) .
Heterocyclic Moieties: The pyrazole ring in the target compound is a five-membered ring with two adjacent nitrogen atoms, often associated with hydrogen-bonding interactions in medicinal targets (e.g., kinase inhibitors). The tetrazole ring in the similar compound is a nitrogen-rich heterocycle known for metabolic stability and bioisosteric replacement of carboxylic acids, which may contribute to its herbicidal persistence .
Salt Form and Solubility :
- The sodium salt formulation of the similar compound enhances water solubility, a critical factor for herbicidal formulations requiring field dispersion. The target compound’s neutral form may limit its solubility in aqueous environments .
Synthetic and Crystallographic Considerations :
- Both compounds likely require crystallographic refinement tools like SHELXL for structural validation. The trifluoromethyl and chloro groups in the similar compound may introduce challenges in crystallography due to disorder or high electron density, necessitating advanced refinement protocols .
Biological Activity
2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This compound features a benzamide core, a pyrazole ring, and an oxane moiety, which contribute to its diverse biological effects.
Chemical Structure
The molecular formula of 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is with a molecular weight of 345.43 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide exhibits significant antimicrobial activity. Preliminary bioassays have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that compounds with similar structures possess good antifungal activities against Pyricularia oryzae, with inhibition rates reaching up to 77.8% at specific concentrations .
Anticancer Potential
The compound's interaction with cellular targets suggests potential anticancer properties. It may modulate the activity of specific enzymes or receptors involved in cancer progression. Detailed biochemical studies are necessary to elucidate the precise mechanisms of action and identify specific molecular targets.
Insecticidal Activity
In agricultural applications, compounds similar to 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide have been tested for insecticidal properties. For example, a series of benzamides with pyrazole linkages have shown promising results against pests such as Mythimna separate and Helicoverpa armigera, indicating a potential for use as bio-pesticides .
The mechanism by which 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide exerts its biological effects involves binding to specific molecular targets within cells. This binding can lead to modulation of enzyme activity or receptor signaling pathways, resulting in the desired biological outcomes.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide?
- Methodology :
- Multi-step synthesis : Begin with benzamide core functionalization, followed by coupling with the oxan-4-yl pyrazole moiety. Use dichloromethane or acetonitrile as solvents under inert atmospheres (N₂/Ar) to prevent oxidation of the methylsulfanyl group .
- Key steps :
Activation of the benzamide carbonyl using coupling agents (e.g., HATU or DCC).
Nucleophilic substitution for introducing the oxan-4-yl group to the pyrazole ring.
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure >95% purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Essential methods :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole C-H coupling, oxane ring protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- HPLC : Quantify purity and detect byproducts using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR peak splitting vs. computational predictions)?
- Approach :
- Cross-validation : Compare experimental NMR data with Density Functional Theory (DFT)-calculated chemical shifts. Use software like Gaussian or ADF for simulations .
- Dynamic effects : Account for conformational flexibility (e.g., oxane ring puckering) via molecular dynamics simulations to explain unexpected splitting .
- Experimental replication : Repeat synthesis under varying conditions (e.g., solvent polarity, temperature) to isolate artifacts .
Q. What experimental designs are recommended for evaluating the compound’s biological activity in vitro?
- Protocol :
- Dose-response assays : Test across a logarithmic concentration range (1 nM–100 µM) in cell lines relevant to hypothesized targets (e.g., cancer, inflammation).
- Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle-only treatments.
- High-throughput screening (HTS) : Adapt plate-based assays (e.g., fluorescence polarization for binding affinity) to identify hits, as demonstrated in Keap1-Nrf2 pathway activation studies .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Workflow :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases, GPCRs).
Binding free energy calculations : Apply MM-GBSA or free energy perturbation (FEP) to rank affinity .
ADMET prediction : Employ SwissADME or ADMETLab 2.0 to forecast pharmacokinetics (e.g., CYP450 inhibition, blood-brain barrier permeability) .
Q. What strategies enable comparative analysis of this compound with structural analogs?
- SAR study :
- Functional group variation : Synthesize analogs with substituted oxane rings (e.g., oxolane vs. tetrahydropyran) or modified sulfanyl groups (e.g., methylsulfonyl vs. sulfonamide).
- Biological profiling : Compare IC₅₀ values in enzyme inhibition assays to identify critical moieties for activity .
Q. How should stability studies be designed to assess degradation under physiological conditions?
- Protocol :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions.
- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., sulfoxide formation from methylsulfanyl oxidation) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and compare with controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
